![molecular formula C13[13C]3H33NO6 B602487 Lacidipine 13C8 CAS No. 1261432-01-2](/img/no-structure.png)

Lacidipine 13C8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lacidipine-13C8 is the deuterium labeled Lacidipine . It is an orally active and highly selective L-type calcium channel blocker that acts on smooth muscle calcium channels, primarily dilates peripheral arteries, reduces peripheral resistance, and has long-lasting anti-hypertensive activity .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

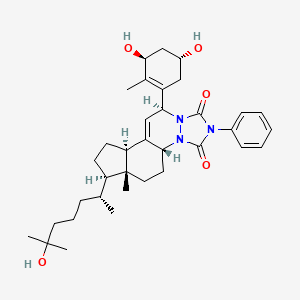

The molecular formula of Lacidipine-13C8 is C₁₈¹³C₈H₃₃NO₆ . It has a molar mass of 463.48 .Chemical Reactions Analysis

Lacidipine is oxidizable at the glassy carbon electrode. The voltammetric oxidation of lacidipine in aqueous-alcoholic solutions produces a well-defined voltammetric peak when subjected to a differential pulse voltammetric experiment. This peak is due to oxidation of the dihydropyridine ring to a pyridine derivative .Physical And Chemical Properties Analysis

Lacidipine is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity. Due to its long duration of action, lacidipine does not lead to reflex tachycardia . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .Wissenschaftliche Forschungsanwendungen

Anti-Atherosclerotic Potential

Lacidipine demonstrates anti-atherosclerotic properties. A study showed that it reduces the development of atherosclerotic lesions in apoE-deficient mice, an experimental model closely resembling human atherosclerosis. This was achieved without affecting plasma lipid levels, highlighting its potential in preventing cardiovascular diseases (Cristofori et al., 2000).

Transdermal Delivery Systems

Research on lacidipine includes its incorporation into transdermal delivery systems like niosomal gels and glycerosomes. These studies focus on enhancing the drug's delivery and efficacy for hypertension management. For instance, lacidipine-loaded niosomes showed improved skin permeation and enhanced blood pressure reduction compared to oral formulations (Qumbar et al., 2017); (Naguib et al., 2020).

Cardiac Remodeling

Lacidipine is effective in preventing cardiac remodeling and hypertrophy. A study on spontaneously hypertensive rats (SHR) revealed that lacidipine lowers blood pressure and inhibits the expression of GRP78 and CHOP in endoplasmic reticulum stress, contributing to its protective effects on cardiac tissues (Ge et al., 2015).

Antioxidant Properties

Its antioxidant properties are also a research focus. Lacidipine exhibits an ability to reduce oxidative stress, thereby offering potential benefits in cardiovascular diseases and related conditions (Cominacini et al., 2003).

Antimicrobial Activity

Interestingly, lacidipine also shows antimicrobial potential. It was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Vibrio cholerae, suggesting its potential for use beyond cardiovascular applications (Dasgupta et al., 2007).

Photodegradation Studies

Studies on the photostability and photodegradation of lacidipine under UV-A radiation exposure provide insights into its stability and storage conditions, important for its formulation and therapeutic effectiveness (De Filippis et al., 2002).

Enhancement of Drug Bioavailability

Research includes exploring methods to enhance lacidipine's bioavailability, such as using solid dispersions with Gelucire to improve its dissolution, a crucial aspect for its efficacy in treating hypertension (Park et al., 2010).

Wirkmechanismus

Lacidipine is a dihydropyridine calcium antagonist. It inhibits Ca ions from entering the slow channels or select voltage-sensitive areas of the vascular smooth muscle and myocardium during depolarisation, thus producing coronary vascular smooth muscle relaxation resulting in coronary and peripheral vasodilation .

Safety and Hazards

Eigenschaften

CAS-Nummer |

1261432-01-2 |

|---|---|

Molekularformel |

C13[13C]3H33NO6 |

Molekulargewicht |

463.5 |

Reinheit |

95% by HPLC; 98% atom 13C |

Verwandte CAS-Nummern |

103890-78-4 (unlabelled) |

Synonyme |

3,5-diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-bis(13C)methyl-1,4-dihydro(2,3,5,6-13C4)pyridine-3,5-dicarboxylate |

Tag |

Lacidipine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

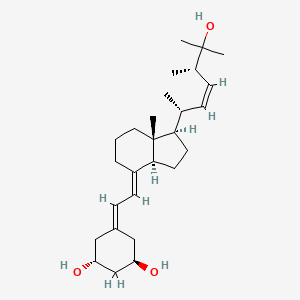

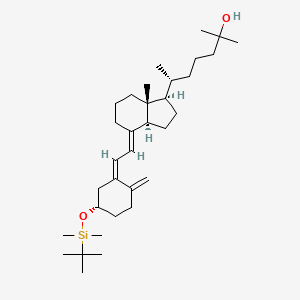

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

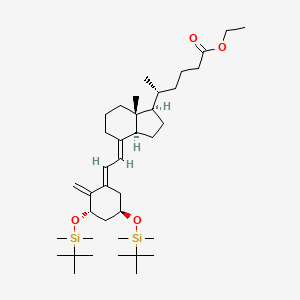

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)